molecular formula C13H14N2O2 B3038880 4-Amino-N-(2-furylmethyl)-3-methylbenzamide CAS No. 926190-79-6

4-Amino-N-(2-furylmethyl)-3-methylbenzamide

Cat. No. B3038880
CAS RN: 926190-79-6
M. Wt: 230.26 g/mol
InChI Key: BXHHCPQDEJYEMQ-UHFFFAOYSA-N
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Description

“4-Amino-N-(2-furylmethyl)-3-methylbenzamide” is a chemical compound with the molecular formula C12H12N2O2 . It is used for experimental and research purposes . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “4-Amino-N-(2-furylmethyl)-3-methylbenzamide” is represented by the canonical SMILES string: C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)N . This indicates that the compound contains a furan ring attached to a benzamide group via a methylene bridge, with an amino group on the benzene ring .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 216.24 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Structural Characterization and Synthesis

Research in the field of organic chemistry often focuses on the synthesis and structural characterization of compounds with potential applications in medicinal chemistry and material science. For example, the synthesis of benzamide derivatives and their comprehensive characterization using spectroscopic methods are crucial steps in understanding their chemical behavior and potential applications (Hamad H. Al Mamari & Yousuf Al Lawati, 2019). These studies lay the groundwork for further research into the properties and applications of benzamide derivatives, including "4-Amino-N-(2-furylmethyl)-3-methylbenzamide".

Potential for Metal-Catalyzed Reactions

The presence of bidentate directing groups in certain benzamide derivatives makes them suitable for metal-catalyzed C–H bond functionalization reactions. This property is significant for developing new synthetic routes and modifying organic molecules, which can be applied in the synthesis of complex organic compounds and drugs (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Applications in Material Science

In material science, derivatives of benzamides have been explored for their potential in creating new polymeric materials. The synthesis and characterization of novel aromatic polyimides from benzamide derivatives indicate their solubility and thermal stability, making them suitable for high-performance materials with applications in aerospace, electronics, and coatings (M. Butt et al., 2005).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . Precautionary measures include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

4-amino-N-(furan-2-ylmethyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-7-10(4-5-12(9)14)13(16)15-8-11-3-2-6-17-11/h2-7H,8,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHHCPQDEJYEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-(2-furylmethyl)-3-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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